molecular formula C40H46N3Na3O16S4 B12388853 AF647-NHS ester (trisodium)

AF647-NHS ester (trisodium)

Cat. No.: B12388853
M. Wt: 1022.0 g/mol
InChI Key: BMJDGMFKBUDRTQ-UHFFFAOYSA-K
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Description

AF647-NHS ester (trisodium) is a derivative of Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This compound is widely used in various scientific applications due to its high fluorescence quantum yield, water solubility, and pH insensitivity over a wide range. It is particularly useful for labeling proteins, peptides, antibodies, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF647-NHS ester (trisodium) involves the activation of the carboxyl group of Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for about an hour .

Industrial Production Methods

Industrial production of AF647-NHS ester (trisodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as gel filtration chromatography or dialysis to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

AF647-NHS ester (trisodium) primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines (R-NH₂) present in proteins, peptides, and other biomolecules to form stable amide bonds .

Common Reagents and Conditions

The reaction typically requires anhydrous solvents like DMF or DMSO and is carried out in a slightly basic buffer, such as 0.1–0.2 M sodium bicarbonate (pH 8.3), at room temperature. The reaction time is usually around one hour .

Major Products

The major product of the reaction is the AF647-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .

Mechanism of Action

AF647-NHS ester (trisodium) exerts its effects by forming stable amide bonds with primary amines on biomolecules. This conjugation enhances the fluorescence and photostability of the labeled biomolecule, allowing for sensitive detection and imaging. The dye is pH-insensitive over a wide range, making it suitable for various experimental conditions .

Comparison with Similar Compounds

AF647-NHS ester (trisodium) is similar to other far-red fluorescent dyes such as Cy5 and other Alexa Fluor derivatives. it is unique due to its higher fluorescence quantum yield, greater photostability, and better water solubility. These properties make it more suitable for long-term imaging and detection applications .

List of Similar Compounds

Properties

Molecular Formula

C40H46N3Na3O16S4

Molecular Weight

1022.0 g/mol

IUPAC Name

trisodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C40H49N3O16S4.3Na/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3

InChI Key

BMJDGMFKBUDRTQ-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Origin of Product

United States

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